Aromaticity Ranking Among Thiopyran and Pyran Congeners
The aromaticity of the parent 4H‑thiopyran‑4‑thione scaffold (IV) exceeds that of its three closest oxygen/sulfur analogs. Ab initio calculations using Jorgensen plots of the lowest π orbitals establish the order 4H‑thiopyran‑4‑thione (IV) > 4H‑thiopyran‑4‑one (II) > 4H‑pyran‑4‑thione (III) > 4H‑pyran‑4‑one (I) [1]. This ranking holds across split‑valence (3‑21G) and polarization‑augmented (3‑21G*) basis sets and indicates that the combination of ring sulfur and thiocarbonyl sulfur maximizes cyclic electron delocalization. The 2,6‑dimethyl derivative inherits this enhanced aromatic stabilization, providing a thermodynamically more robust scaffold than its pyran‑4‑thione or thiopyran‑4‑one counterparts.
| Evidence Dimension | Aromaticity order (Jorgensen π‑orbital analysis) |
|---|---|
| Target Compound Data | 4H‑thiopyran‑4‑thione (IV) — ranked most aromatic |
| Comparator Or Baseline | 4H‑thiopyran‑4‑one (II) > 4H‑pyran‑4‑thione (III) > 4H‑pyran‑4‑one (I) |
| Quantified Difference | Qualitative ranking; IV consistently most aromatic across multiple basis sets (3‑21G, 3‑21G* 5d, 3‑21G* 6d) |
| Conditions | ab initio wavefunction analysis, gas‑phase optimized geometries |
Why This Matters
Higher aromaticity correlates with greater thermal stability and predictable reactivity, reducing decomposition risks during storage and reaction scale‑up.
- [1] Friedman, P.; Allen, L.C. The electronic structure of 4H‑pyran‑4‑one and its sulfur analogues. Int. J. Quantum Chem. 1986, 29, 1503–1512. View Source
